Product packaging for 3-Hydroxy-N,4-dimethylbenzamide(Cat. No.:)

3-Hydroxy-N,4-dimethylbenzamide

Cat. No.: B13971899
M. Wt: 165.19 g/mol
InChI Key: NCMZKJGEPZORTL-UHFFFAOYSA-N
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Description

Evolution of Benzamide (B126) Research in Organic Synthesis

The synthesis of benzamides has a rich history, evolving from classical methods to highly efficient modern protocols. Traditionally, benzamides were prepared through the reaction of benzoyl chlorides with amines, a robust but sometimes harsh method that could generate stoichiometric amounts of acidic byproduct. youtube.comslideshare.net Another long-standing approach involves the condensation of benzoic acid with amines, often requiring high temperatures or activating agents. youtube.com

In recent decades, research has shifted towards more atom-economical and sustainable methods. The field has seen significant advancements in direct C-H amidation and aminocarbonylation reactions, which forge the amide bond with greater efficiency. nih.gov For instance, innovative procedures have been developed for the direct conversion of arenes to benzamide derivatives using reagents like cyanoguanidine in the presence of a superacid, highlighting a move towards utilizing inexpensive feedstocks. nih.gov Furthermore, metal-free oxidative procedures for synthesizing benzamides from styrenes and amines have emerged, showcasing the drive to avoid transition metal catalysts where possible. These evolutionary strides in synthesis have made a vast array of complex and polysubstituted benzamides more accessible for research and industrial application. nih.gov

Significance of Substituted Benzamides in Chemical Methodology

Substituted benzamides are not merely synthetic targets; they are crucial intermediates and foundational building blocks in chemical methodology. solubilityofthings.comontosight.ai The benzamide group can act as a directing group in C-H activation/functionalization reactions, enabling the selective installation of new substituents on the aromatic ring. acs.org For example, cooperative nickel/aluminum catalysis can achieve selective alkylation at the position para to the benzamide group. acs.org

The diverse substitution patterns possible on the benzamide scaffold allow for the fine-tuning of electronic and steric properties, making them invaluable in the rational design of functional molecules. This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and materials. ontosight.aiguidechem.comnih.gov Many N-substituted benzamide derivatives have been synthesized and evaluated for a range of biological activities. nih.govresearchgate.net The structural diversity of this class of compounds continues to make them a fertile ground for discovering new chemical entities with novel properties. mdpi.comnih.gov

Contextualization of 3-Hydroxy-N,4-dimethylbenzamide within Aromatic Amide Frameworks

The compound this compound is a polysubstituted aromatic amide. While specific, in-depth research literature on this exact molecule is limited, its chemical character can be understood by analyzing its structure and comparing it to well-documented analogues. The molecule features a central benzamide core with three key substituents: a hydroxyl group at position 3, a methyl group on the amide nitrogen (N-methyl), and a methyl group at position 4 of the benzene (B151609) ring.

The fundamental properties of this compound can be predicted based on its chemical structure.

Interactive Table 1: Predicted Properties of this compound

Property Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Canonical SMILES CN(C)C(=O)C1=CC(=C(C=C1)O)C
Hydrogen Bond Donors 1 (hydroxyl group)
Hydrogen Bond Acceptors 2 (carbonyl oxygen, hydroxyl oxygen)

| Rotatable Bonds | 1 (C-C(O) bond) |

The substituents significantly influence the molecule's electronic properties and reactivity.

3-Hydroxy Group : The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Positioned meta to the amide, its electronic influence complements the amide's effects. It also provides a site for hydrogen bonding and potential metabolic transformations. rsc.orgwikipedia.org

4-Methyl Group : The methyl group at the para position is a weakly activating, ortho-, para-directing group through an inductive effect. It enhances the electron density of the ring.

N-Methyl Group : The presence of a methyl group on the amide nitrogen, creating a tertiary amide, prevents it from acting as a hydrogen bond donor at the amide N-H position, which can influence its solubility and intermolecular interactions compared to secondary or primary benzamides. chemicalbook.com

To place this compound in context, a comparison with its structural relatives is informative. The properties of related, simpler benzamides are well-documented and provide a basis for predicting the behavior of this more complex derivative.

Interactive Table 2: Comparative Properties of Related Benzamide Analogues

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
N,N-Dimethylbenzamide 611-74-5 C₉H₁₁NO 149.19 43-45 sigmaaldrich.com
3-Hydroxy-N-methylbenzamide 15788-97-3 C₈H₉NO₂ 151.16 Data not available

| 3,4-Dimethylbenzamide (B1294666) | 5580-33-6 | C₉H₁₁NO | 149.19 | Data not available |

The combined electronic effects of the electron-donating hydroxyl and methyl groups on the aromatic ring would likely make the ring more susceptible to electrophilic aromatic substitution than unsubstituted benzamide. The specific substitution pattern of this compound makes it an interesting, though not widely studied, member of the vast benzamide family, with potential for further investigation in various chemical contexts.

Strategic Approaches to Benzamide Core Construction

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the construction of benzamide scaffolds. These strategies range from classical amidation reactions to more advanced techniques involving in situ activation of carboxylic acids and direct functionalization of aromatic systems.

Amidation Reactions and Variations for this compound Synthesis

The most direct and common method for the synthesis of this compound is the amidation of 3-hydroxy-4-methylbenzoic acid with methylamine (B109427). This reaction, a type of nucleophilic acyl substitution, involves the attack of the amine on the activated carboxylic acid derivative.

A straightforward approach involves the reaction of a carboxylic acid, such as benzoic acid, with a primary amine, like methylamine, to form an N-substituted benzamide. organic-chemistry.org This condensation reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The reaction between benzoic acid and methylamine, for instance, yields N-methylbenzamide and water. organic-chemistry.org

For the synthesis of the target molecule, 3-hydroxy-4-methylbenzoic acid would be the starting material. The direct reaction with methylamine is a plausible route, though it may require harsh conditions or the use of coupling agents to achieve high yields.

Table 1: Amidation Reaction for Benzamide Synthesis

Reactant 1Reactant 2ProductReaction Type
Benzoic AcidMethylamineN-MethylbenzamideAmidation/Condensation

Advanced Carboxylic Acid Activation Techniques

To circumvent the often-harsh conditions of direct amidation, a variety of coupling reagents have been developed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. These reagents facilitate the formation of a highly reactive acylating intermediate in situ.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. Another class of activating agents includes phosphonium (B103445) and uronium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). harvard.edu These reagents are known for their high efficiency and the ability to suppress side reactions and racemization in the case of chiral substrates. harvard.edu

For the synthesis of this compound, employing a coupling agent like HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) would be a standard and effective approach to couple 3-hydroxy-4-methylbenzoic acid with methylamine. harvard.eduacs.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationKey Features
N,N'-DicyclohexylcarbodiimideDCCWidely used, but produces a urea (B33335) byproduct that can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCIWater-soluble urea byproduct, facilitating easier purification.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHigh coupling efficiency, but can be hazardous.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUVery efficient, suppresses racemization, often used in peptide synthesis. harvard.edu

Direct Functionalization of Aromatic Substrates for Benzamide Derivatives

An alternative strategy for constructing benzamides involves the direct functionalization of an aromatic ring. This can be achieved through methods like Friedel-Crafts acylation or, more recently, through transition metal-catalyzed C-H activation/amination.

While not the most common route for a simple benzamide like this compound, these methods are powerful for creating more complex structures. For instance, directed ortho-metalation (DoM) allows for the introduction of an amide group at a specific position on an aromatic ring that is pre-functionalized with a directing metalation group (DMG). organic-chemistry.orgwikipedia.orgbaranlab.org Examples of DMGs include tertiary amides and carbamates. wikipedia.org The DMG coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an appropriate electrophile to introduce the desired functionality. wikipedia.org

Regioselective Hydroxylation and Methylation Strategies

The synthesis of this compound requires the precise placement of a hydroxyl group at the C3 position and a methyl group at the C4 position of the benzene ring, in addition to the N-methylation of the amide.

Ortho-Hydroxylation Methods for Benzamide Scaffolds

The introduction of a hydroxyl group ortho to an existing substituent on a benzene ring can be achieved through various methods, with directed metalation being a prominent strategy. The amide group itself can act as a directing group for ortho-lithiation. wikipedia.org For a substrate like N,4-dimethylbenzamide, treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C3 position, followed by quenching with an oxygen source (e.g., bubbling O2 through the solution followed by a reductive workup) to introduce the hydroxyl group.

N-Alkylation and Aromatic Methylation Techniques

N-methylation of a primary or secondary amide can be achieved using various methylating agents. A common method involves the deprotonation of the amide N-H with a suitable base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide.

For the synthesis of this compound, if one were to start with 3-hydroxy-4-methylbenzamide, a subsequent N-methylation step would be required.

Aromatic C-H methylation, while challenging, is an area of active research. One approach involves the use of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) which can act as a methylating agent for certain activated substrates. researchgate.netresearchgate.netsigmaaldrich.com Another method involves the reaction of phenolic compounds with trimethyl phosphate (B84403) in the presence of a weak base and an aprotic solvent. google.com A patent describes the methylation of 3-hydroxy-4-methylbenzoic acid using dimethyl sulphate in the presence of potassium hydroxide (B78521) to yield methyl 3-methoxy-4-methylbenzoate, showcasing a method for O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. google.com

Mechanistic Aspects of Regioselectivity in this compound Synthesis

The regioselectivity in the synthesis of derivatives of this compound is primarily dictated by the electronic effects of the substituents on the benzene ring. The hydroxyl (-OH) group at the C3 position and the methyl (-CH₃) group at the C4 position exert significant influence on the electron density of the aromatic ring, thereby directing the position of incoming electrophiles during electrophilic aromatic substitution reactions. libretexts.org

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group is a weakly activating, also ortho, para-directing group due to hyperconjugation and inductive effects. In this compound, the positions ortho to the hydroxyl group are C2 and C4 (which is already substituted). The position para to the hydroxyl group is C6. The positions ortho to the methyl group are C3 (substituted) and C5. The position para to the methyl group is C1 (substituted).

Therefore, electrophilic attack is most likely to occur at the positions most activated by the combined effects of both groups. The C2 and C6 positions are activated by the hydroxyl group, and the C5 position is activated by the methyl group. The strong activating effect of the hydroxyl group makes the C2 and C6 positions the most probable sites for electrophilic substitution. The steric hindrance from the adjacent N,4-dimethylbenzamide group at C1 might slightly favor substitution at the C6 position over the C2 position.

In the context of synthesizing the parent molecule itself, the key regioselective step is the formation of the amide bond, which does not directly involve substitution on the aromatic ring. However, when considering the synthesis of more complex analogs through electrophilic aromatic substitution on the 3-hydroxy-4-methylbenzoic acid precursor, the directing effects of the hydroxyl and methyl groups are paramount. For instance, nitration or halogenation of 3-hydroxy-4-methylbenzoic acid would be expected to yield products substituted at the positions ortho or para to the hydroxyl group.

Catalytic Approaches in Benzamide Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzamides, including this compound, can be achieved through various catalytic protocols.

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis offers powerful tools for the formation of C-N bonds. Palladium- and copper-based catalysts are widely used for the amidation of aryl halides and related substrates. nih.govyoutube.com While the direct amidation of a carboxylic acid is more common, these catalytic methods are highly relevant for the synthesis of benzamide analogs starting from halogenated precursors.

For instance, a hypothetical synthesis of this compound could involve the coupling of a halogenated precursor, such as 3-hydroxy-4-methyl-1-iodobenzamide, with methylamine using a copper or palladium catalyst. A general and efficient copper-catalyzed amidation of aryl halides uses CuI as the catalyst, a diamine ligand, and a base like K₃PO₄. nih.gov This method is known to tolerate a variety of functional groups.

Catalyst SystemAryl HalideAmineProductYield (%)Reference
CuI / N,N'-dimethylethylenediamine / K₃PO₄IodobenzeneBenzamideN-Phenylbenzamide95 nih.gov
Pd(OAc)₂ / Xantphos / Cs₂CO₃4-BromotolueneMorpholine4-(4-Methylphenyl)morpholine98 acs.org

Table 1: Examples of Transition Metal-Catalyzed Amidation Reactions.

Metal-Free Synthetic Routes and Their Applicability to this compound

To avoid the cost and potential toxicity of transition metals, metal-free amidation methods have been developed. These often rely on the use of activating agents or specific reaction conditions to facilitate the amide bond formation. rsc.org

A direct, metal-free amidation of esters can be achieved using water as a green solvent. nih.gov While this method starts from an ester, it highlights a sustainable approach. For the synthesis of this compound, a direct amidation of 3-hydroxy-4-methylbenzoic acid using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent is a common metal-free strategy. researchgate.netyoutube.com The reaction proceeds through an activated ester intermediate which then reacts with methylamine.

Coupling ReagentCarboxylic AcidAmineProductYield (%)Reference
DCCBenzoic AcidBenzylamineN-Benzylbenzamide~80-90 nih.gov
HATUFerulic AcidPhenethylamineN-Phenethylferulamide>90 researchgate.net

Table 2: Examples of Metal-Free Amidation Reactions using Coupling Reagents.

Derivatization Strategies for this compound Analogs

The functional groups present in this compound, namely the phenolic hydroxyl group, the N-methyl group, and the aromatic methyl group, offer multiple sites for derivatization to generate a library of analogs with potentially diverse properties.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group can be readily derivatized through various reactions.

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides in the presence of a base such as K₂CO₃. For example, reacting this compound with an alkyl bromide would yield the corresponding 3-alkoxy-N,4-dimethylbenzamide. analis.com.my

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

ReagentFunctional Group TargetedProduct TypeGeneral ConditionsReference
Alkyl Halide / BasePhenolic HydroxylEtherK₂CO₃, Acetone, Reflux analis.com.my
Acyl Chloride / BasePhenolic HydroxylEsterPyridine, DCM, RT silicycle.com

Table 3: General Strategies for the Derivatization of Phenolic Hydroxyl Groups.

Derivatization at the N-Methyl and Aromatic Methyl Positions

The N-methyl and aromatic methyl groups also provide opportunities for structural modifications.

N-Alkylation: While the target molecule is already N-methylated, related secondary amides (N-H) could be further alkylated. N-alkylation of secondary benzamides can be achieved using alcohols in the presence of a catalyst. researchgate.netresearchgate.netnih.gov

Benzylic Bromination: The aromatic methyl group at the C4 position is a benzylic position and can undergo radical bromination using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.comchemistrysteps.comchadsprep.comyoutube.comlibretexts.org The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups, such as alcohols, ethers, or amines, through nucleophilic substitution reactions.

ReagentFunctional Group TargetedProduct TypeGeneral ConditionsReference
Alcohol / CatalystN-H of secondary amideN-Alkyl BenzamidePd(II) pincer complex, Cs₂CO₃, Toluene (B28343), 110 °C researchgate.net
NBS / Radical InitiatorAromatic MethylBenzylic BromideCCl₄, Light/Heat masterorganicchemistry.comchadsprep.com

Table 4: Strategies for the Derivatization of N-Methyl and Aromatic Methyl Groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13971899 3-Hydroxy-N,4-dimethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-hydroxy-N,4-dimethylbenzamide

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)11)9(12)10-2/h3-5,11H,1-2H3,(H,10,12)

InChI Key

NCMZKJGEPZORTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)O

Origin of Product

United States

Advanced Theoretical and Computational Chemistry Studies of 3 Hydroxy N,4 Dimethylbenzamide

Quantum Chemical Characterization of Molecular Structure and Conformation

Density Functional Theory (DFT) Investigations of 3-Hydroxy-N,4-dimethylbenzamide

No published studies employing Density Functional Theory (DFT) to investigate the optimized geometry, vibrational frequencies, or other electronic properties of this compound could be located. Such studies would typically provide insights into the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Conformational Landscape Analysis via Potential Energy Surface Mapping

There is no available research on the conformational landscape of this compound. A potential energy surface mapping would identify the various stable conformers of the molecule and the energy barriers between them, which is crucial for understanding its flexibility and intermolecular interactions.

Intramolecular Hydrogen Bonding Dynamics and Energetics in this compound

The potential for intramolecular hydrogen bonding between the hydroxyl group at position 3 and the amide functionality is a key feature of this compound's structure. However, no specific computational studies on the dynamics and energetics of this interaction have been published.

Electronic Structure Analysis and Molecular Orbital Theory

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. Unfortunately, no data regarding the HOMO-LUMO energy gap or the spatial distribution of these frontier orbitals for this compound has been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions that contribute to a molecule's stability. A search for NBO analysis of this compound did not yield any results, meaning there is no available data on charge transfer interactions or the nature of its chemical bonds from this perspective.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded representation where different colors indicate varying levels of electrostatic potential.

For this compound, the MEP map would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The resulting map would highlight regions of negative electrostatic potential, typically colored in shades of red, and regions of positive electrostatic potential, usually depicted in blue. The intermediate potential regions are often shown in green.

In the case of this compound, the regions of highest negative potential are expected to be localized around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group. These sites would be the most susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. The aromatic ring would show a nuanced potential distribution, influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing amide group.

Illustrative Molecular Electrostatic Potential (MEP) Data for this compound

Atomic SitePredicted Electrostatic Potential Range (kcal/mol)Predicted Reactivity
Carbonyl Oxygen-50 to -70Electrophilic Attack
Hydroxyl Oxygen-40 to -60Electrophilic Attack
Amide Nitrogen-30 to -50Electrophilic Attack
Hydroxyl Hydrogen+30 to +50Nucleophilic Attack
Aromatic Ring-20 to +20Complex Reactivity

Note: The data in this table is illustrative and represents expected values based on the computational analysis of similar benzamide (B126) derivatives.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational vibrational spectroscopy, utilizing methods like DFT, allows for the prediction of the infrared (IR) and Raman spectra of a molecule. These calculations provide theoretical vibrational frequencies and intensities which can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes.

For this compound, a full geometry optimization would first be performed, followed by a frequency calculation at the same level of theory. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental spectra.

Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, the C=O stretching of the amide, N-H and C-N stretching of the amide group, and various aromatic C-H and C-C stretching and bending modes. The predicted spectra would aid in the interpretation of experimental IR and Raman data, providing a detailed understanding of the molecule's vibrational properties.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H Stretch~3400HighLow
Aromatic C-H Stretch~3100-3000MediumHigh
Aliphatic C-H Stretch~2950-2850MediumMedium
C=O Stretch~1650Very HighMedium
Aromatic C=C Stretch~1600-1450HighHigh
C-N Stretch~1350MediumLow
O-H Bend~1200MediumLow

Note: The data in this table is illustrative and based on typical values for similar aromatic amides. Actual values would be obtained from specific DFT calculations.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.gov By predicting the ¹H and ¹³C NMR spectra of this compound, a direct comparison can be made with experimental data, aiding in the structural elucidation and assignment of resonances.

The calculation involves optimizing the molecular geometry and then computing the NMR shielding tensors for each nucleus. The chemical shifts are then determined by referencing the calculated shielding of the target molecule to the calculated shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the two methyl groups. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts reflecting the nature of their bonding and proximity to electronegative atoms.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Hydroxyl (OH)9.0 - 10.0-
Aromatic (CH)6.5 - 7.5110 - 140
N-Methyl (CH₃)2.9 - 3.135 - 40
4-Methyl (CH₃)2.2 - 2.420 - 25
Carbonyl (C=O)-168 - 172
C-OH-155 - 160
C-CH₃-130 - 140

Note: The data in this table is illustrative and represents expected chemical shift ranges based on the analysis of analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions are typically associated with the aromatic system and the carbonyl group, while n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. The solvent environment can also be modeled to provide more accurate predictions, as it can influence the positions of the absorption bands.

Illustrative Predicted UV-Vis Absorption Data for this compound (in Methanol)

Transition TypePredicted λ_max (nm)Predicted Oscillator Strength (f)
π → π~280~0.4
π → π~240~0.6
n → π*~320~0.01

Note: The data in this table is illustrative and based on TD-DFT calculations for similar aromatic compounds. The actual values would depend on the specific level of theory and basis set used.

Thermodynamic and Kinetic Stability Assessments

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a DFT frequency analysis.

For this compound, the calculated thermodynamic properties would provide insights into its stability and reactivity at different temperatures. For instance, the heat capacity can be determined, which is crucial for understanding how the molecule stores thermal energy. The temperature dependence of the Gibbs free energy can be used to predict the spontaneity of reactions involving this compound.

Illustrative Temperature-Dependent Thermodynamic Properties for this compound

Temperature (K)Enthalpy (kcal/mol)Entropy (cal/mol·K)Gibbs Free Energy (kcal/mol)
298.15-85.595.2-113.8
400-75.3105.8-117.6
500-64.8115.1-122.4

Note: The data in this table is illustrative and represents a hypothetical trend for a molecule of this size and complexity. Actual values would be derived from specific statistical mechanics calculations based on computed vibrational frequencies.

Mechanistic Investigations of 3 Hydroxy N,4 Dimethylbenzamide Reactions

Hydrolysis Reaction Mechanisms of N-Alkylbenzamides

The hydrolysis of the amide bond in N-alkylbenzamides, including 3-Hydroxy-N,4-dimethylbenzamide, is a fundamental reaction that can be catalyzed by either acid or base. The process involves the cleavage of the robust amide C-N bond, leading to a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of amides is a well-studied process that generally proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the protonation of the amide, which enhances the electrophilicity of the carbonyl carbon. For N-alkylbenzamides, two primary pathways, designated A-1 and A-2, are considered.

It is generally accepted that the initial step is the protonation of the carbonyl oxygen, as this results in a resonance-stabilized cation, which is more stable than the N-protonated species. Following protonation, a water molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

The subsequent steps depend on the specific reaction conditions and the structure of the amide. In the A-2 mechanism , which is common for the hydrolysis of amides in dilute acid, the rate-determining step is the bimolecular attack of water on the protonated amide. The tetrahedral intermediate then breaks down through a series of proton transfers and the elimination of the amine as a leaving group. The amine is subsequently protonated under the acidic conditions to form an ammonium (B1175870) salt, and the carboxylic acid is liberated.

In more concentrated acids, the mechanism can shift. Studies on the hydrolysis of benzamide (B126) and its N-alkyl derivatives have shown that the reaction rate goes through a maximum as the acid concentration increases. This is attributed to the high degree of protonation of the amide, which reduces the activity of water, the nucleophile.

The general pathway for the A-2 mechanism is as follows:

Protonation of the carbonyl oxygen: The amide is rapidly and reversibly protonated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon of the protonated amide.

Formation of a tetrahedral intermediate: This step is typically the rate-determining step.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination of the amine: The C-N bond cleaves, releasing the amine and forming the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid loses a proton to yield the final carboxylic acid product.

Some studies have also considered an A-1 mechanism , a unimolecular process where the rate-determining step is the dissociation of the protonated amide into a resonance-stabilized acylium ion and an amine. However, for most simple benzamides, the A-2 pathway is considered more favorable.

Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of N-alkylbenzamides is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. wikipedia.orgresearchgate.netsigmaaldrich.com This reaction also proceeds through a tetrahedral intermediate. Unlike acid-catalyzed hydrolysis, the amide itself is not protonated.

The mechanism, often referred to as BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular), involves the following steps:

Nucleophilic addition: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral oxyanion intermediate.

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (R₂N⁻), which is a very poor leaving group. This step is generally the rate-determining step of the reaction. wikipedia.org

Proton transfer: The strongly basic amide anion immediately abstracts a proton from the newly formed carboxylic acid to produce a carboxylate salt and the neutral amine.

Theoretical and experimental studies on N-methylbenzamide have confirmed that the formation of the tetrahedral adduct and its subsequent breakdown are the key free energy barriers, with the second transition state (breakdown of the intermediate) being the rate-determining stage. wikipedia.org

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a critical role in the hydrolysis of amides, influencing both the reaction rate and the operative mechanism. The polarity, nucleophilicity, and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants, transition states, and intermediates.

In acid-catalyzed hydrolysis, studies using mixed solvent systems, such as dioxane-water, have shown that the reaction mechanism can remain consistent over a range of solvent compositions. youtube.com However, the rate of hydrolysis is significantly affected. The addition of an organic co-solvent like dioxane to water generally decreases the rate of acid-catalyzed hydrolysis. This is because the polarity of the medium is reduced, which can destabilize the charged transition state more than the less charged ground state. Furthermore, the activity of water, the nucleophile, is lowered.

For base-catalyzed hydrolysis, solvent effects are also pronounced. The transition state for the addition of the hydroxide ion is highly charged, and its stability is greatly influenced by the solvating power of the medium. Protic solvents can stabilize the hydroxide ion through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction. Conversely, polar aprotic solvents may enhance the rate by poorly solvating the hydroxide ion, making it more reactive.

The table below summarizes the key features of the hydrolysis mechanisms.

FeatureAcid-Catalyzed Hydrolysis (A-2)Base-Catalyzed Hydrolysis (BAc2)
Catalyst Acid (e.g., H₃O⁺)Base (e.g., OH⁻)
Initial Step Protonation of the carbonyl oxygenNucleophilic attack by OH⁻ on the carbonyl carbon
Key Intermediate Tetrahedral intermediateTetrahedral oxyanion intermediate
Rate-Determining Step Attack of water on the protonated amideBreakdown of the tetrahedral intermediate
Leaving Group Amine (R₂NH)Amide anion (R₂N⁻)
Products Carboxylic acid and ammonium saltCarboxylate salt and amine

Oxidation and Reduction Processes Involving this compound

The presence of both a phenolic hydroxyl group and an amide linkage allows this compound to undergo a variety of oxidation and reduction reactions. These transformations can selectively target different parts of the molecule.

Oxidation of the Hydroxyl Group and its Chemical Implications

The phenolic hydroxyl group in this compound is susceptible to oxidation. While specific studies on this compound are limited, the oxidation of structurally similar compounds, such as cresols (methylphenols), provides insight into the likely reaction pathways. researchgate.netcopernicus.orgnih.gov

Oxidation of phenols can be achieved using various reagents, including air/oxygen with metal catalysts or electrochemical methods. researchgate.netresearchgate.netrsc.orgjmaterenvironsci.com The initial step often involves the formation of a phenoxy radical. For this compound, this would be a radical centered on the oxygen atom at the 3-position. This radical is resonance-stabilized by the aromatic ring.

The fate of the phenoxy radical depends on the reaction conditions. It can lead to several products:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O linked dimers.

Formation of Quinones: Further oxidation can lead to the formation of quinone-type structures. Given the substitution pattern of this compound, oxidation could potentially lead to a para-quinone derivative if the reaction involves rearrangement or a more complex pathway, or an ortho-quinone if the 4-methyl group is also modified. During the electro-Fenton process, the oxidation of phenols often proceeds through electrophilic addition of hydroxyl radicals to the aromatic ring, forming polyhydroxylated derivatives which are then oxidized to quinones. researchgate.net

Oxidation of the Methyl Group: In some cases, the methyl group on the aromatic ring can also be oxidized, potentially to a hydroxymethyl or carboxyl group, although oxidation of the phenolic hydroxyl is typically more facile.

The chemical implication of oxidizing the hydroxyl group is a significant change in the molecule's electronic properties and reactivity. The formation of a quinone, for example, introduces a highly reactive electrophilic center, making the molecule susceptible to nucleophilic attack. This transformation can dramatically alter the biological and chemical profile of the parent compound.

Reductive Transformations of the Amide Linkage

The amide functional group is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce tertiary amides, such as the N,N-dimethylamide moiety in this compound, to the corresponding tertiary amines. adichemistry.commasterorganicchemistry.comyoutube.comchemistrysteps.comstackexchange.com

The mechanism for the reduction of a tertiary amide with LiAlH₄ involves the following key steps:

Nucleophilic attack by hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negatively charged oxygen atom.

Coordination to Aluminum: The oxygen anion coordinates to the aluminum species (e.g., AlH₃), forming a stable aluminum-oxygen bond. This converts the oxygen into a good leaving group (O-AlH₃⁻).

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of the aluminum-alkoxide complex, forming a C=N double bond. This intermediate is an iminium ion.

Second Hydride Attack: A second equivalent of hydride from LiAlH₄ attacks the electrophilic carbon of the iminium ion. This nucleophilic addition step forms the final tertiary amine product. youtube.com

Unlike the reduction of esters or carboxylic acids, the reduction of amides with LiAlH₄ results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms, yielding an amine. masterorganicchemistry.comchemistrysteps.com The phenolic hydroxyl group would also be deprotonated by the basic hydride reagent to form a lithium alkoxide, which would be protonated back to a hydroxyl group during the aqueous workup step.

Catalytic hydrogenation, using H₂ gas and a metal catalyst (like Pt, Pd, or Ni), is another common reduction method. youtube.comyoutube.comyoutube.comyoutube.com While this method is excellent for reducing alkenes and alkynes, it is generally not effective for reducing amide carbonyl groups under standard conditions. However, under harsh conditions (high pressure and temperature), catalytic hydrogenation can sometimes reduce amides. The phenolic ring itself can also be reduced to a cyclohexyl ring under forcing hydrogenation conditions.

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, while the carbonyl carbon of the amide group is a target for nucleophiles. The regioselectivity and rate of these reactions are modulated by the electronic and steric effects of the substituents.

The hydroxyl group at C3 is a strong activating group, increasing the electron density at the ortho (C2 and C4) and para (C6) positions through resonance. The methyl group at C4 is a weak activating group, also directing to the ortho (C3 and C5) and para (C1) positions. Conversely, the N,N-dimethylbenzamide group at C1 is a deactivating group due to its electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta positions (C3 and C5).

Given these directing effects, the positions most activated towards electrophilic attack are C2 and C6, which are ortho and para to the powerful hydroxyl activating group. The C5 position is also activated by the methyl group (ortho) and not strongly deactivated by the amide group (meta). Therefore, electrophilic substitution is most likely to occur at the C2, C6, and C5 positions. The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of -OH (at C3)Influence of -CH₃ (at C4)Influence of -CON(CH₃)₂ (at C1)Overall Predicted Reactivity
C2Ortho (Activating)Meta (Deactivating)Ortho (Deactivating)Highly Favored
C5Meta (Deactivating)Ortho (Activating)Meta (Deactivating)Moderately Favored
C6Para (Activating)Meta (Deactivating)Meta (Deactivating)Highly Favored

This table is predictive and based on established directing effects of the individual functional groups.

The carbonyl carbon of the amide group in this compound is an electrophilic center, susceptible to attack by nucleophiles. However, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces its electrophilicity compared to ketones and aldehydes.

Alkaline hydrolysis of N,N-dimethylbenzamide has been studied, and similar principles would apply to this compound. nist.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the dimethylamide anion, which is a poor leaving group, is the rate-determining step and is typically facilitated by protonation of the nitrogen in a subsequent step.

The presence of the electron-donating hydroxyl and methyl groups on the benzene ring may slightly decrease the electrophilicity of the carbonyl carbon through inductive effects, potentially slowing the rate of nucleophilic attack compared to unsubstituted N,N-dimethylbenzamide.

Table 2: General Steps in the Base-Catalyzed Hydrolysis of this compound

StepDescription
1Nucleophilic attack of a hydroxide ion on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Elimination of the dimethylamide anion to reform the carbonyl group, yielding a carboxylic acid.
4Acid-base reaction between the carboxylic acid and the dimethylamide anion.

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound allows for potential rearrangement and isomerization reactions, primarily involving the amide functionality and the interplay between the hydroxyl and amide groups.

While no specific studies on the rearrangement of this compound were found, analogous benzamides can undergo classical rearrangement reactions under specific conditions.

The Hofmann rearrangement could potentially convert this compound to an amine with one fewer carbon atom. slideshare.net This reaction involves treatment of the primary amide with bromine in a basic solution. However, since this compound is a tertiary amide, it would first need to be hydrolyzed to the corresponding primary amide.

The Beckmann rearrangement is another possibility, which involves the conversion of an oxime to an amide. masterorganicchemistry.com If 3-hydroxy-4-methylacetophenone were converted to its oxime, a Beckmann rearrangement could potentially yield an acetanilide (B955) derivative. masterorganicchemistry.com

The Schmidt reaction provides a pathway to convert a ketone to an amide using hydrazoic acid. wikipedia.orgorganic-chemistry.org Starting from 3-hydroxy-4-methylacetophenone, a Schmidt reaction could lead to the formation of an N-arylacetamide. wikipedia.orgorganic-chemistry.org

Tautomerism is a form of isomerization that involves the migration of a proton. In this compound, two types of tautomeric equilibria are theoretically possible: keto-enol tautomerism involving the hydroxyl group and amide-imidol tautomerism involving the amide group.

Keto-Enol Tautomerism: The phenolic hydroxyl group can exist in equilibrium with its keto tautomer. For simple phenols, the enol form is significantly more stable. libretexts.org However, the equilibrium can be influenced by substituents and solvent effects. nih.govnih.gov In the case of this compound, the aromaticity of the benzene ring strongly favors the enol (hydroxy) form.

Amide-Imidol Tautomerism: The amide group can exist in equilibrium with its imidol tautomer, where the proton from the nitrogen (in a primary or secondary amide) migrates to the carbonyl oxygen. Since this compound is a tertiary amide, it cannot undergo this specific proton migration. However, the corresponding primary or secondary amide could exhibit this tautomerism. Theoretical studies on related systems have investigated the stability and energetics of amide-imidol tautomers. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic Elucidation of 3 Hydroxy N,4 Dimethylbenzamide

Vibrational Spectroscopy for Detailed Molecular Assignment

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For 3-Hydroxy-N,4-dimethylbenzamide, the FT-IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies are associated with the hydroxyl (-OH), carbonyl (C=O), N-methyl, and aromatic ring moieties. The O-H stretching vibration of the phenolic hydroxyl group is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹, with its position and shape influenced by hydrogen bonding. The C=O stretching vibration of the amide group is a strong and characteristic absorption, typically observed in the range of 1680-1630 cm⁻¹. The N-H stretching vibration, if the amide were secondary, would appear around 3300 cm⁻¹, but in this tertiary amide, this band will be absent. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amide is expected around 1400-1200 cm⁻¹. The presence of methyl groups will give rise to characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3400-3200Broad, Medium-Strong
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2980-2850Medium-Weak
C=O Stretch (Amide I)1680-1630Strong
Aromatic C=C Stretch1600-1450Medium, Multiple Bands
C-N Stretch (Amide)1400-1200Medium
O-H Bend (Phenolic)1390-1315Medium
C-O Stretch (Phenolic)1260-1180Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it provides information about the polarizability of bonds and is particularly sensitive to non-polar functional groups. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds.

Spectroscopic studies on similar molecules like 3,4-dimethylbenzamide (B1294666) have utilized both FT-IR and FT-Raman spectroscopy to achieve a complete vibrational assignment. nih.gov

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Strong
Aliphatic C-H Stretch (CH₃)2980-2850Medium
C=O Stretch (Amide I)1680-1630Medium-Weak
Aromatic C=C Stretch1600-1450Strong, Multiple Bands
Ring Breathing Mode~1000Strong
C-N Stretch (Amide)1400-1200Weak

Potential Energy Distribution (PED) Analysis for Band Assignments

To confidently assign the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often employed. This theoretical method, typically performed using computational chemistry software, calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal mode of vibration.

For a molecule like this compound, PED analysis would be crucial for differentiating between the various C-C and C-H vibrations of the aromatic ring and for understanding the extent of coupling between different vibrational modes. For example, the amide I band (primarily C=O stretch) can have contributions from C-N stretching and N-H bending (if present). PED analysis provides a quantitative basis for the assignments listed in the FT-IR and FT-Raman tables. Computational studies on related benzamide (B126) derivatives have successfully used PED analysis to interpret their vibrational spectra. nih.govscifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for the structural elucidation of this compound.

Proton (¹H) NMR for Chemical Environment and Coupling Interactions

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, the 4-methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.

The aromatic protons will appear in the region of δ 6.5-8.0 ppm. Due to the substitution pattern, they will exhibit a specific splitting pattern (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The N-methyl protons are expected to appear as one or two singlets in the range of δ 2.8-3.2 ppm. The presence of two singlets for the N-methyl groups can be attributed to hindered rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent. The protons of the 4-methyl group will appear as a singlet, typically in the region of δ 2.2-2.5 ppm.

Analysis of the ¹H NMR spectra of related compounds such as 3-methylbenzamide (B1583426) and 4-hydroxybenzamide (B152061) can provide a basis for predicting the chemical shifts in this compound. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.5-8.0d, t, m2-8
Phenolic-OH9.0-10.0 (variable)br s-
N-CH₃2.8-3.2s-
4-CH₃2.2-2.5s-

d = doublet, t = triplet, m = multiplet, br s = broad singlet, s = singlet

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the hydroxyl group (C-3) will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbon attached to the methyl group (C-4) will also be shifted downfield. The N-methyl carbons will resonate around δ 35-40 ppm, and the 4-methyl carbon will have a chemical shift in the range of δ 20-25 ppm.

¹³C NMR data for compounds like 3-methylbenzamide and N,N,4-trimethylbenzamide can be used to estimate the chemical shifts for this compound. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O168-172
Aromatic C-OH155-160
Aromatic C-CH₃135-140
Aromatic C-H & C-C(O)110-135
N-CH₃35-40
4-CH₃20-25

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Key 2D NMR experiments for this compound would include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). columbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions. For instance, the proton at position 2 would show a correlation to the proton at position 6, and the proton at position 6 would correlate with the proton at position 5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For example, the protons of the N-methyl and the 4-methyl groups would show distinct cross-peaks with their corresponding carbon atoms, allowing for unambiguous assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu This technique is particularly powerful for piecing together the molecular skeleton, especially in identifying connections across quaternary carbons and heteroatoms. Key expected HMBC correlations for this compound are detailed in the table below.

Table 1: Predicted HMBC Correlations for this compound

Proton(s)Correlating Carbon(s)
H2C4, C6, C=O
H5C1, C3, 4-CH₃
H6C2, C4, C=O
N-CH₃C=O
4-CH₃C3, C4, C5

This table is based on established principles of NMR spectroscopy and typical coupling constants observed in similar molecular structures. columbia.eduyoutube.com

Electronic Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum is expected to show absorptions characteristic of the substituted benzene ring. The presence of the hydroxyl (-OH) and the N,4-dimethylbenzamide groups, both of which are auxochromes, is expected to influence the position and intensity of the absorption bands corresponding to the π → π* transitions of the aromatic system. Theoretical studies on related benzamide structures have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict these electronic transitions. nih.gov For similar phenolic compounds, the position of the absorption maximum can be sensitive to the pH of the solution, due to the deprotonation of the hydroxyl group. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

Solventλmax (nm)Electronic Transition
Ethanol~280-310π → π*

This prediction is based on data from structurally similar phenolic compounds and benzamides. nih.govresearchgate.net

Fluorescence or luminescence would be observed if the molecule, after absorbing light, returns to its ground electronic state via the emission of a photon. While many aromatic compounds exhibit fluorescence, the efficiency of this process can be affected by various factors including the solvent, temperature, and the presence of quenching groups. The hydroxyl and amide functionalities could participate in excited-state proton transfer or other non-radiative decay pathways that might quench fluorescence. To date, specific fluorescence studies on this compound are not widely reported in the literature. However, studies on related compounds with fluorophores and quenching moieties are common. mdpi.com

Advanced Crystallographic Studies (e.g., X-ray Diffraction)

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-8
c (Å)~15-18
β (°)~95-105
Z4

This table presents plausible data based on crystallographic studies of similar small organic molecules. researchgate.net

Structure Reactivity Relationship Srr Studies of 3 Hydroxy N,4 Dimethylbenzamide Analogs

Influence of Substituent Effects on Chemical Reactivity

The substituents on the aromatic ring and the nitrogen atom of the amide group exert profound effects on the reactivity of the molecule. These effects can be broadly categorized into electronic and steric influences.

The electronic effects of the hydroxyl and methyl groups on the reactivity of the amide can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. utexas.educhemeurope.comwikipedia.org

The interplay of these opposing electronic forces is crucial in determining the rates of reactions such as hydrolysis or other nucleophilic acyl substitution reactions. For instance, in alkaline hydrolysis of benzamides, electron-withdrawing groups generally increase the reaction rate by stabilizing the negatively charged transition state. acs.org

Table 1: Hammett Constants for Relevant Substituents

Substituent Position Hammett Constant (σ) Electronic Effect
-OH meta +0.12 Electron-withdrawing
-CH3 para -0.17 Electron-donating

This table was generated using data from established chemical literature on Hammett constants. utexas.eduwikipedia.org

The N,N-dimethyl groups on the amide nitrogen introduce significant steric bulk around the carbonyl group. This steric hindrance can impede the approach of nucleophiles, thereby slowing down reaction rates compared to primary or secondary amides. acs.org The presence of the methyl group at the 4-position does not significantly contribute to steric hindrance at the reaction center (the carbonyl carbon). However, the 3-hydroxyl group, being in closer proximity, might exert a minor steric effect, although its electronic influence is generally more dominant.

In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the hydroxyl and methyl groups, along with the deactivating effect of the amide group, will determine the position of substitution. However, the primary focus of reactivity in this context is the amide functionality itself.

Correlation of Spectroscopic Parameters with Electronic and Structural Properties

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the electronic environment of the molecule, which can be correlated with its reactivity.

Hammett-type relationships are linear free-energy relationships that correlate reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives with their respective Hammett constants. chemeurope.comwikipedia.org For a series of substituted benzamides, a plot of the logarithm of the rate constant (log k) for a particular reaction against the Hammett constant (σ) of the substituent would be linear if the reaction mechanism is consistent across the series. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.org

Computational chemistry offers powerful tools to predict the reactivity of molecules. Quantum mechanical calculations can determine various electronic and structural parameters that serve as descriptors for reactivity. For instance, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

For 3-Hydroxy-N,4-dimethylbenzamide, computational models would likely show a high positive charge density on the carbonyl carbon, confirming its electrophilicity. Bond lengths and angles around the amide group can also be calculated and correlated with reactivity; for example, a longer C-N bond might indicate weaker amide resonance and higher reactivity.

Table 2: Representative ¹H NMR Chemical Shifts for Substituted N,N-Dimethylbenzamides

Compound Aromatic Protons (ppm) N-CH3 Protons (ppm)
N,N-dimethylbenzamide rsc.org 7.38 (s, 5H) 3.10 (s, 3H), 2.96 (s, 3H)
3-Chloro-N,N-dimethylbenzamide rsc.org 7.45–7.25 (m, 4H) 3.10 (s, 3H), 2.98 (s, 3H)
4-Fluoro-N,N-dimethylbenzamide rsc.org 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H) 2.91 (t, J = 22.5 Hz, 6H)

This table presents data from a study on the synthesis of various substituted N,N-dimethylbenzamides and is intended to be illustrative of the types of spectroscopic data available for related compounds. rsc.org The chemical shifts of the N-methyl protons can be particularly informative about the electronic environment of the amide group.

Comparative Analysis with Other Substituted Benzamides

The reactivity of this compound can be better understood by comparing it with other substituted benzamides.

Comparison with N,N-dimethylbenzamide: The presence of the 3-hydroxyl and 4-methyl groups in the target compound will differentiate its reactivity from the parent N,N-dimethylbenzamide. The net electronic effect of these two groups will determine whether it is more or less reactive towards nucleophiles.

Comparison with 3-Hydroxybenzamide: A comparison with the primary amide, 3-hydroxybenzamide, would highlight the significant steric hindrance provided by the N,N-dimethyl groups in this compound, which would likely lead to slower reaction rates for the N,N-dimethylated analog.

Comparison with 4-Hydroxy-N,N-dimethylbenzamide: The isomeric 4-hydroxy-N,N-dimethylbenzamide would exhibit different reactivity due to the different electronic effects of the hydroxyl group at the para position. A para-hydroxyl group is a strong electron-donating group through resonance (σp = -0.37), which would significantly deactivate the carbonyl group towards nucleophilic attack compared to the meta-hydroxyl group in the target compound.

Emerging Research Directions and Future Perspectives in 3 Hydroxy N,4 Dimethylbenzamide Chemistry

Development of Novel Synthetic Pathways

The synthesis of polysubstituted benzene (B151609) rings is a cornerstone of organic chemistry. For a molecule like 3-Hydroxy-N,4-dimethylbenzamide, traditional synthetic routes would likely involve the multi-step functionalization of a simpler starting material. However, emerging research points towards more elegant and efficient strategies.

One promising approach is the late-stage functionalization of a pre-formed benzamide (B126) core. This strategy avoids the often-lengthy synthesis of a polysubstituted benzoic acid prior to amidation. For instance, directed C-H activation methodologies are becoming increasingly sophisticated. A plausible novel pathway for this compound could start from N,4-dimethylbenzamide, with a directing group strategy to hydroxylate the C3 position.

Another avenue lies in catalyst-free synthesis methods. Recent studies have demonstrated the synthesis of substituted benzamides from aryl aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol, a method that is both economical and environmentally benign. researchgate.netresearchgate.net Adapting such a system for 3-hydroxy-4-methylbenzaldehyde (B1330486) and dimethylamine (B145610) could provide a direct and green route to the target compound.

A patent for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, details a multi-step synthesis involving oxidation, chlorination, Grignard reaction for methylation, nitration, reduction, and final amidation. google.com This highlights the complexity that can be involved but also suggests that a modular, step-wise approach remains a viable, if less novel, strategy.

Potential Synthetic Strategy Starting Materials Key Reagents/Conditions Anticipated Advantages
Directed C-H HydroxylationN,4-dimethylbenzamideDirecting group, OxidantHigh atom economy, Late-stage functionalization
Catalyst-Free Amidation3-hydroxy-4-methylbenzaldehyde, DimethylamineHydrogen peroxide, EthanolEnvironmentally friendly, Cost-effective
Multi-step SynthesisToluene (B28343) derivativeVarious (e.g., NBS, HNO3, Sn/HCl, SOCl2)Well-established reactions, Modular

This table is generated based on analogous reactions and represents hypothetical pathways for the synthesis of this compound.

Exploration of Advanced Catalytic Systems

The development of advanced catalytic systems is intrinsically linked to the discovery of novel synthetic pathways. For the synthesis and functionalization of this compound, several catalytic approaches are of interest.

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. mdpi.com For instance, a Buchwald-Hartwig amination could be envisioned for the final step, coupling a 3-hydroxy-4-methylbenzoyl derivative with dimethylamine. Furthermore, palladium catalysts are instrumental in C-H activation/arylation reactions, which could be used to build the benzamide scaffold.

Cooperative nickel/aluminum catalysis has been shown to be effective for the para-selective alkylation of benzamides. acs.org While our target molecule already possesses a methyl group at the 4-position, this type of catalysis could be explored for the introduction of other alkyl groups at different positions on the benzamide ring, starting from a simpler hydroxybenzamide.

A patent for a related chloro-dimethylbenzamide highlights the use of N-hydroxyphthalimide and cobalt acetylacetonate (B107027) for oxidation, and N,N'-diisopropylcarbodiimide and 1-hydroxybenztriazole for the amidation step, indicating the utility of a range of catalysts for different transformations in a synthetic sequence. google.com

Catalytic System Reaction Type Potential Application for this compound Reference for Analogy
Palladium-based catalystsCross-coupling (e.g., Buchwald-Hartwig)Final amidation step mdpi.com
Nickel/Aluminum cooperative catalystsC-H alkylationFunctionalization of a simpler hydroxybenzamide precursor acs.org
Cobalt-based catalystsOxidationOxidation of a toluene precursor to a benzoic acid google.com

This table outlines potential catalytic systems that could be applied to the synthesis of this compound based on existing literature for related compounds.

In-depth Computational Modeling of Complex Phenomena

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, in-depth computational modeling could provide valuable insights.

Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties, such as bond lengths, bond angles, and charge distribution. This information is fundamental to understanding its reactivity and intermolecular interactions. Furthermore, computational studies on hydroxybenzamides have been used to investigate intermolecular interactions and the formation of cocrystals. researchgate.net Such studies could predict the ability of this compound to form cocrystals with other molecules, which is of significant interest in materials science and pharmaceuticals.

Thermodynamic parameters of formation for cocrystals involving para-hydroxybenzamide have been determined both experimentally and computationally. mdpi.comnih.gov A similar approach for this compound could predict the stability of its potential cocrystals.

Modeling of its spectroscopic properties, such as NMR and IR spectra, would be invaluable for its characterization and identification in complex mixtures.

Computational Method Predicted Property Potential Application Reference for Analogy
Density Functional Theory (DFT)Molecular geometry, Electronic structureReactivity prediction, Spectroscopic analysis researchgate.net
Molecular Dynamics (MD)Conformational analysis, Intermolecular interactionsUnderstanding behavior in solution, Crystal packing prediction researchgate.net
Thermodynamic CalculationsGibbs free energy, Enthalpy of formationPrediction of cocrystal stability mdpi.comnih.gov

This table summarizes potential computational modeling approaches and their applications for studying this compound.

Potential Applications as Chemical Probes in Mechanistic Studies

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The structure of this compound, with its hydroxyl and amide functionalities, suggests its potential as a scaffold for the development of chemical probes.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also has hydrogen bonding capabilities. These features could allow it to bind to the active sites of enzymes or protein-protein interfaces. The N,N-dimethylamide moiety provides a degree of steric bulk and influences the molecule's solubility.

By attaching a reporter tag (e.g., a fluorophore or a biotin) or a reactive group (e.g., a photoaffinity label), derivatives of this compound could be used to identify and study its binding partners in a cellular context. chemrxiv.org The development of such probes would be a significant step towards elucidating any potential biological activity of this compound.

Investigations into Material Science Applications

The presence of a hydroxyl group and an amide linkage in this compound opens up possibilities for its use in material science, particularly as a monomer for the synthesis of novel polymers.

Hydroxybenzoic acids are known precursors to a class of polymers called poly(hydroxy acid)s, which are gaining attention as sustainable materials. rsc.org The hydroxyl group of this compound could potentially undergo condensation polymerization with a suitable dicarboxylic acid to form a new polyesteramide. The properties of the resulting polymer would be influenced by the specific structure of the benzamide monomer.

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